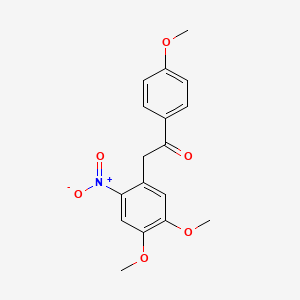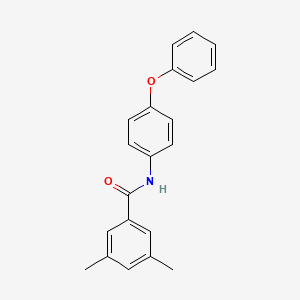
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide is an organic compound characterized by a benzamide core substituted with dimethyl groups at positions 3 and 5, and a phenoxyphenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(4-phenoxyphenyl)benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dimethylbenzoic acid, undergoes nitration to form 3,5-dimethyl-4-nitrobenzoic acid, which is then reduced to 3,5-dimethyl-4-aminobenzoic acid.
Amide Formation: The 3,5-dimethyl-4-aminobenzoic acid is reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- 3,5-dimethyl-N-(4-methoxyphenyl)benzamide
- 3,5-dimethyl-N-(4-chlorophenyl)benzamide
- 3,5-dimethyl-N-(4-fluorophenyl)benzamide
Comparison:
- 3,5-dimethyl-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity.
- 3,5-dimethyl-N-(4-methoxyphenyl)benzamide has a methoxy group, which may alter its electronic properties and interactions with molecular targets.
- 3,5-dimethyl-N-(4-chlorophenyl)benzamide contains a chlorine atom, potentially enhancing its stability and resistance to metabolic degradation.
- 3,5-dimethyl-N-(4-fluorophenyl)benzamide features a fluorine atom, which can affect its lipophilicity and membrane permeability.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-12-16(2)14-17(13-15)21(23)22-18-8-10-20(11-9-18)24-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWZQTSSSGJMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B5835621.png)
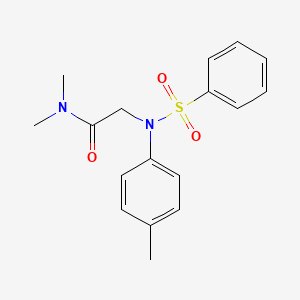
![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)
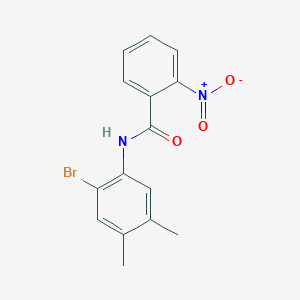
![2-chloro-5-[5-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5835651.png)
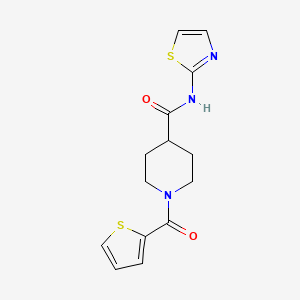
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)
![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5835703.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
![N-[3-(acetylamino)phenyl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5835716.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5835731.png)
